molecular formula C11H10BrNO2 B1417175 Ethyl 4-bromo-5-cyano-2-methylbenzoate CAS No. 1807019-24-4

Ethyl 4-bromo-5-cyano-2-methylbenzoate

Cat. No. B1417175
CAS RN: 1807019-24-4
M. Wt: 268.11 g/mol
InChI Key: JMDMPHQJZOJGOE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-methylbenzoate, also known as 4-bromo-2-methylbenzoic acid ethyl ester, is an organic compound with the molecular formula C9H9BrO2. It is an intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been studied for its potential as an insect repellent. This compound has a wide range of applications in the fields of medicine, agriculture, and chemistry.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-methylbenzoate is used in the synthesis of various pharmaceuticals and agrochemicals. It has been studied for its potential as an insect repellent, and has been found to be effective against mosquitoes, cockroaches, and other pests. It has also been studied for its potential as an anticancer agent, and has been found to have cytotoxic activity against a variety of cancer cell lines. In addition, this compound has been used as a reagent in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-cyano-2-methylbenzoate is not yet fully understood. It is known to act as a ligand, binding to certain proteins in the cell membrane and altering their activity. It is also known to act as an inhibitor of certain enzymes, which can lead to a decrease in the production of certain proteins. Finally, it is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to have cytotoxic activity against a variety of cancer cell lines. In addition, it has been found to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. Finally, it has been found to have insecticidal activity, repelling mosquitoes, cockroaches, and other pests.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 4-bromo-5-cyano-2-methylbenzoate in laboratory experiments is that it is relatively easy to obtain and synthesize. It is also relatively inexpensive and non-toxic, making it safe to use in laboratory experiments. On the other hand, the compound is unstable and can be easily degraded, making it difficult to store and use in the laboratory. In addition, the compound has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of ethyl 4-bromo-5-cyano-2-methylbenzoate are numerous. Further research is needed to determine its efficacy as an insect repellent and as an anticancer agent. In addition, further research is needed to determine its mechanism of action and its potential as a drug target. Finally, further research is needed to explore its potential as a reagent in the synthesis of other organic compounds and as a catalyst in the synthesis of polymers.

properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)10(12)4-7(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMPHQJZOJGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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